molecular formula C11H17N3O B13583686 (2R,3R)-2-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-amine

(2R,3R)-2-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-amine

Cat. No.: B13583686
M. Wt: 207.27 g/mol
InChI Key: FPVNXBNJCSHELP-MWLCHTKSSA-N
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Description

rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropylmethyl group attached to a pyrazole ring, which is further connected to an oxolane ring with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with cyclopropylmethyl halide under basic conditions.

    Formation of the oxolane ring: The oxolane ring can be synthesized via cyclization of a suitable diol precursor.

    Attachment of the oxolane ring to the pyrazole: This step involves the coupling of the oxolane ring with the pyrazole derivative using appropriate coupling reagents.

Industrial Production Methods

Industrial production of rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-[Imino(methyl)oxo-λ6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride
  • 1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-3-propylpyrrolidine

Uniqueness

rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine is unique due to its specific combination of a cyclopropylmethyl group, pyrazole ring, and oxolane ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine

InChI

InChI=1S/C11H17N3O/c12-9-4-6-15-11(9)10-3-5-13-14(10)7-8-1-2-8/h3,5,8-9,11H,1-2,4,6-7,12H2/t9-,11-/m1/s1

InChI Key

FPVNXBNJCSHELP-MWLCHTKSSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NN2CC3CC3

Canonical SMILES

C1CC1CN2C(=CC=N2)C3C(CCO3)N

Origin of Product

United States

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